molecular formula C20H15Cl2NO5S2 B4930433 2-[(5E)-5-[[3-[(2,4-dichlorophenyl)methoxy]-4-methoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

2-[(5E)-5-[[3-[(2,4-dichlorophenyl)methoxy]-4-methoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B4930433
M. Wt: 484.4 g/mol
InChI Key: OIZHSYVUNVXNKD-REZTVBANSA-N
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Description

The compound 2-[(5E)-5-[[3-[(2,4-dichlorophenyl)methoxy]-4-methoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid belongs to the thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure features:

  • A thiazolidin-4-one core with a sulfanylidene (C=S) group at position 2 and a ketone (C=O) at position 2.
  • A benzylidene substituent at position 5, modified with a 3-[(2,4-dichlorophenyl)methoxy]-4-methoxyphenyl group, introducing steric bulk and electron-withdrawing effects.

While direct synthesis data for this compound are absent in the provided evidence, analogous pathways (e.g., thia-Michael addition and cyclization of thiosemicarbazones with acetylenedicarboxylates) are documented for structurally related thiazolidinones . The 2,4-dichlorophenyl and methoxy substituents likely influence reactivity, crystallinity, and biological interactions.

Properties

IUPAC Name

2-[(5E)-5-[[3-[(2,4-dichlorophenyl)methoxy]-4-methoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2NO5S2/c1-27-15-5-2-11(7-17-19(26)23(9-18(24)25)20(29)30-17)6-16(15)28-10-12-3-4-13(21)8-14(12)22/h2-8H,9-10H2,1H3,(H,24,25)/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZHSYVUNVXNKD-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(5E)-5-[[3-[(2,4-dichlorophenyl)methoxy]-4-methoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid is a compound of significant interest due to its potential biological activities. This article provides a comprehensive review of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.

Chemical Structure and Properties

The compound is characterized by its complex molecular structure, which includes a thiazolidinone ring and multiple substituents that may influence its biological activity. The presence of the 2,4-dichlorophenyl and methoxy groups is particularly noteworthy as these modifications can enhance the compound's lipophilicity and bioactivity.

Molecular Formula

PropertyValue
Molecular FormulaC17H17Cl2N1O3S1
Molecular Weight393.29 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties against various bacterial strains. For instance:

  • Mechanism : The antimicrobial action is believed to stem from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
  • Effectiveness : In studies comparing similar thiazolidinone derivatives, some compounds demonstrated bactericidal effects against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

The anticancer potential of this compound is attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation pathways.

  • Cell Lines Tested : Studies have utilized various cancer cell lines including A549 (lung cancer) and HepG2 (liver cancer).
  • Results : Compounds within this class have shown to reduce cell viability significantly at certain concentrations while sparing normal cells .

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, compounds with similar structures have been investigated for their anti-inflammatory effects.

  • Inflammation Models : Various in vitro models have been employed to assess the anti-inflammatory activity through cytokine modulation.
  • Findings : Some derivatives have been shown to downregulate pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Several studies have evaluated the biological activities of thiazolidinone derivatives similar to this compound:

Study 1: Antimicrobial Efficacy

A comparative study on the antimicrobial efficacy of thiazolidinones revealed that certain derivatives exhibited a strong bactericidal effect against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria .

Table 1: Antimicrobial Activity Results

CompoundBacterial StrainZone of Inhibition (mm)
Compound AStaphylococcus aureus20
Compound BEscherichia coli15
Compound CPseudomonas aeruginosa18

Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects on normal L929 cells compared to cancerous A549 cells. The results indicated selective toxicity towards cancer cells while maintaining normal cell viability .

Table 2: Cytotoxicity Results

Dose (µM)L929 Cell Viability (%)A549 Cell Viability (%)
1009570
2009050
3008530

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its antimicrobial and anticancer properties. Its thiazolidinone structure is known to exhibit significant biological activities, which can be attributed to its ability to interact with various biological targets.

Case Studies

  • Anticancer Activity : Research has shown that thiazolidinone derivatives can inhibit tumor growth in various cancer cell lines. A study demonstrated that a related compound exhibited cytotoxic effects against breast cancer cells through apoptosis induction.

Antimicrobial Properties

Thiazolidinones have been explored for their potential as antimicrobial agents. The presence of the dichlorophenyl and methoxy groups enhances their efficacy against a range of bacterial strains.

Case Studies

  • Bacterial Inhibition : In vitro studies have indicated that derivatives of this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential as a new class of antibiotics.

Anti-inflammatory Effects

Research indicates that thiazolidinone derivatives can modulate inflammatory pathways, making them candidates for developing anti-inflammatory medications.

Case Studies

  • Inflammation Models : Experimental models of inflammation have shown that compounds similar to the one reduce markers of inflammation, indicating their therapeutic potential.

Drug Design and Development

The unique structure allows for modifications that can enhance bioavailability and reduce toxicity. Structure-activity relationship (SAR) studies are essential for optimizing the pharmacological properties of these compounds.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents on Benzylidene Ring Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR)
Target Compound 3-[(2,4-Dichlorophenyl)methoxy]-4-methoxyphenyl ~535.3* Not reported Not reported Predicted: C=O ~1730 cm⁻¹ (IR); aromatic δ 6.5–7.8 ppm (¹H NMR)
(4-Oxo-5-{[3-(2-phenylethoxy)phenyl]methylidene}-2-thioxothiazolidin-3-yl)acetic acid 3-(2-Phenylethoxy)phenyl 401.45 172–175 24 C=O ~1700 cm⁻¹; thioamide (C=S) ~1250 cm⁻¹
{5-[(4-Benzyloxy-3-methoxyphenyl)methylidene]-4-oxo-2-thioxothiazolidin-3-yl}acetic acid 4-Benzyloxy-3-methoxyphenyl 417.47 277–280 73 Aromatic protons δ 6.7–7.4 ppm (¹H NMR)
(5E)-5-{4-[(2-Chlorobenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-ylacetic acid 4-[(2-Chlorobenzyl)oxy]phenyl 476.92 Not reported Not reported Not available
{(5Z)-[4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid Pyridin-2-ylmethylidene 293.34 Not reported Not reported log k = 1.24 (RP-HPLC); antifungal activity

*Estimated based on molecular formula.

Key Observations:

Substituent Effects on Yield and Melting Points :

  • Electron-donating groups (e.g., methoxy, benzyloxy) correlate with higher yields and melting points. For example, the benzyloxy/methoxy-substituted compound in achieved 73% yield and a high melting point (277–280°C), likely due to enhanced crystallinity from polar groups. In contrast, less polar substituents (e.g., phenylethoxy) resulted in lower yields (24%) and melting points .
  • The target compound’s 2,4-dichlorophenyl group may reduce solubility but improve thermal stability, as seen in chlorinated analogues .

Lipophilicity and Bioavailability: Rhodanineacetic acid derivatives with aromatic substituents (e.g., pyridin-2-ylmethylidene) exhibit moderate lipophilicity (log k = 1.24) and potent antifungal activity .

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